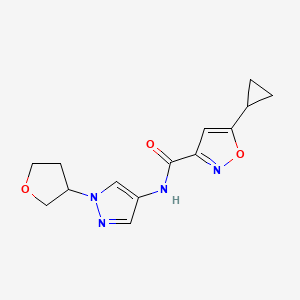

5-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two nitrogen atoms. The compound of interest is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups, such as the isoxazole ring and the tetrahydrofuran moiety.

Synthesis Analysis

The synthesis of related pyrazole carboxamide derivatives has been reported using various methods. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was achieved using TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature, indicating that similar conditions could potentially be applied to synthesize the compound . Additionally, the use of AgNTf2 as a catalyst in a formal [3 + 2] cycloaddition reaction has been shown to yield functionalized pyrazole derivatives, suggesting that such a method might be adaptable for the synthesis of complex pyrazole carboxamides .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can significantly influence the electronic properties of the molecule. The substitution of the pyrazole ring with various groups, such as the cyclopropyl and tetrahydrofuran-3-yl groups, would likely affect the molecule's conformation and reactivity. The presence of an isoxazole ring could also contribute to the molecule's electronic distribution and potential interactions with biological targets.

Chemical Reactions Analysis

Pyrazole carboxamides can undergo various chemical reactions, including electrophilic cyclization, as demonstrated by the synthesis of 4-[(dihydro)oxazol-2-yl]-1H-pyrazol-5-amines from N-allyl-5-amino-1H-pyrazole-4-carboxamides . This indicates that the compound of interest may also be amenable to cyclization reactions, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamides can vary widely depending on their substitution patterns. For example, the introduction of a sulfamoylphenyl group and a thiophen-2-yl group in N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides has been shown to confer inhibitory effects on certain carbonic anhydrase isoenzymes and cytotoxicity towards various cancer cell lines . This suggests that the physical and chemical properties of the compound could be fine-tuned to target specific biological pathways or enzymes.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound is part of research focusing on the synthesis of heterocyclic compounds that are crucial in medicinal chemistry due to their potential biological activities. For example, the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines from related precursors has been explored, demonstrating the versatility of heterocyclic frameworks in drug development (Nohara et al., 1985).

- Studies on the synthesis of novel antibacterial agents involving pyrazole derivatives highlight the importance of heterocyclic chemistry in addressing antibiotic resistance, which could be relevant for derivatives like "5-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide" (Palkar et al., 2017).

Biological Activities

- Compounds within the same chemical family have been investigated for their antileukemic activities, suggesting the potential of such derivatives in cancer research. For example, furanyl and pyranyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide showed promising results in antileukemic activity studies (Earl & Townsend, 1979).

- The design and synthesis of CNS potentially active compounds based on bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]diazepines, to which "5-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide" might be structurally related, indicate the broad applicability of such compounds in neurological research (Costanzo et al., 1990).

Methodological Innovations

- Research involving the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives contributes to the understanding of how structural variations in heterocyclic compounds influence their biological activities, which is critical for drug design (Hassan et al., 2014).

Propriétés

IUPAC Name |

5-cyclopropyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-14(12-5-13(21-17-12)9-1-2-9)16-10-6-15-18(7-10)11-3-4-20-8-11/h5-7,9,11H,1-4,8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGAMICUXQKKIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CN(N=C3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2518899.png)

![1-(4-Chlorophenyl)-1'-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2518901.png)

![Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2518903.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one](/img/structure/B2518904.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)